molecular formula C10H11NO2 B3101830 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1402232-84-1

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3101830
CAS No.: 1402232-84-1
M. Wt: 177.20
InChI Key: ONKZUEVCGRSCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-methylpyridin-2-yl group

Preparation Methods

The synthesis of 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by carboxylation. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.

    Pyridine derivatives: Compounds with similar pyridine rings but different functional groups attached.

The uniqueness of this compound lies in its specific combination of the cyclopropane ring and the 3-methylpyridin-2-yl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKZUEVCGRSCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.